molecular formula C14H8BrFN2 B14118703 6-Bromo-4-(2-fluorophenyl)cinnoline

6-Bromo-4-(2-fluorophenyl)cinnoline

Cat. No.: B14118703
M. Wt: 303.13 g/mol
InChI Key: NCRPYCQHLDTBGK-UHFFFAOYSA-N
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Description

6-Bromo-4-(2-fluorophenyl)cinnoline is a heterocyclic aromatic compound with the molecular formula C14H8BrFN2 and a molecular weight of 303.13 g/mol It is characterized by a cinnoline core structure substituted with a bromine atom at the 6th position and a fluorophenyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(2-fluorophenyl)cinnoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally benign processes.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(2-fluorophenyl)cinnoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants.

    Solvents: Common solvents include toluene, ethanol, and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted cinnoline derivatives.

Scientific Research Applications

6-Bromo-4-(2-fluorophenyl)cinnoline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(2-fluorophenyl)cinnoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenyl)cinnoline: Lacks the bromine substitution at the 6th position.

    6-Bromo-4-phenylcinnoline: Lacks the fluorine substitution on the phenyl ring.

Uniqueness

6-Bromo-4-(2-fluorophenyl)cinnoline is unique due to the presence of both bromine and fluorine substitutions, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H8BrFN2

Molecular Weight

303.13 g/mol

IUPAC Name

6-bromo-4-(2-fluorophenyl)cinnoline

InChI

InChI=1S/C14H8BrFN2/c15-9-5-6-14-11(7-9)12(8-17-18-14)10-3-1-2-4-13(10)16/h1-8H

InChI Key

NCRPYCQHLDTBGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=NC3=C2C=C(C=C3)Br)F

Origin of Product

United States

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